4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-Amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 3-Allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
What sets 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-8-3(6)2(4(7)9)11-5(8)10/h6H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCCXEMQUWNRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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